molecular formula C22H19N3O3 B246287 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B246287
M. Wt: 373.4 g/mol
InChI Key: YBGWVHDALLIFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor VIII involves the inhibition of 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide activity by binding to the ATP-binding site of the enzyme. This results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor VIII has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce amyloid-β deposition in Alzheimer's disease models, improve glucose tolerance in diabetic models, and regulate mood-related behaviors in bipolar disorder models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor VIII in lab experiments is its specificity for 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor VIII. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, the development of more potent and selective 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.

Synthesis Methods

The synthesis of 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 4-(2-aminoethyl)phenol with 2-chloro-5-isopropoxybenzoic acid to form an intermediate product. This intermediate product is then reacted with 2-aminooxazole to produce the final product.

Scientific Research Applications

4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been shown to inhibit 4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, a serine/threonine kinase that is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-14(2)27-18-11-7-15(8-12-18)21(26)24-17-9-5-16(6-10-17)22-25-20-19(28-22)4-3-13-23-20/h3-14H,1-2H3,(H,24,26)

InChI Key

YBGWVHDALLIFTH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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